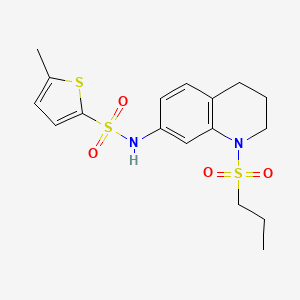
5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic molecule that contains a thiophene ring . Thiophenes are a type of organosulfur heterocyclic compound . They are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom .
Applications De Recherche Scientifique
Inhibition of Enzymes
- Phenylethanolamine N-methyltransferase (PNMT) Inhibition: Research has explored derivatives related to the tetrahydroquinoline and thiophene sulfonamide framework for their ability to inhibit PNMT, an enzyme critical in epinephrine biosynthesis. For instance, studies on 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides have shown that certain derivatives can significantly inhibit PNMT activity, potentially impacting epinephrine production and offering avenues for therapeutic intervention in conditions associated with catecholamine biosynthesis (Blank et al., 1980).
Anticonvulsant and Vasodilatory Effects
- Cerebrovasodilation and Anticonvulsant Activity: Compounds within the thiophene-2-sulfonamide class, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have shown significant anticonvulsant activities and the ability to selectively increase cerebral blood flow, suggesting potential applications in managing seizure disorders and enhancing brain perfusion (Barnish et al., 1981).
Antioxidant, Antifungal, and Antibacterial Activities
- Bioactive Properties: Arylsulfonamide-based derivatives, including those incorporating the tetrahydroquinoline moiety, have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds demonstrated significant efficacy, highlighting their potential as lead compounds for the development of new therapeutic agents targeting oxidative stress, fungal infections, and bacterial diseases (Kumar & Vijayakumar, 2017).
Anticancer Potential
- Induction of Oxidative Stress in Cancer Cells: Research on piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, demonstrated their ability to induce oxidative stress and deplete glutathione in melanoma and leukemia cells. Some compounds exhibited potent cytotoxic effects across a range of cancer cell lines, suggesting their utility as anticancer agents (Madácsi et al., 2013).
Drug Metabolism Studies
- Biotransformation of Biaryl-Bis-Sulfonamides: Utilizing microbial systems such as Actinoplanes missouriensis for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds offers insights into their metabolic pathways. This approach aids in the structural characterization of metabolites and the development of analytical standards for clinical drug metabolism studies (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-3-11-25(20,21)19-10-4-5-14-7-8-15(12-16(14)19)18-26(22,23)17-9-6-13(2)24-17/h6-9,12,18H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMSMHHBBKBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

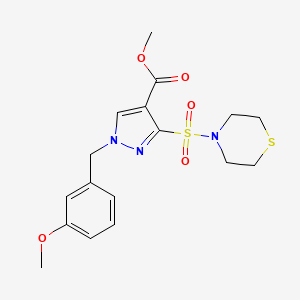

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)


![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)

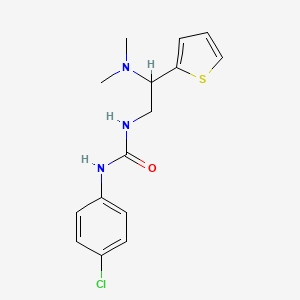
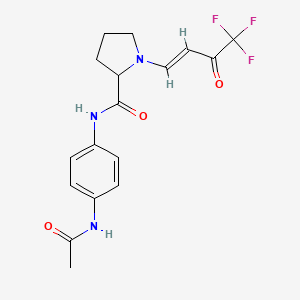
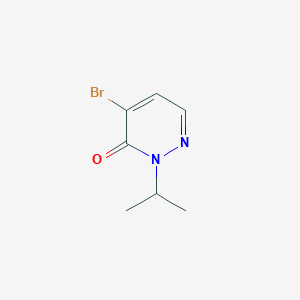
![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)